1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile
Overview
Description
“1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile” is a chemical compound with the CAS Number: 827628-15-9. It has a molecular weight of 223.07 . The IUPAC name for this compound is 1-(5-bromo-2-pyridinyl)cyclopropanecarbonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7BrN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4H2 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Synthesis and Antibacterial Activity
A study by Bogdanowicz et al. (2013) utilized a derivative of the specified compound in the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives. These compounds were evaluated for their antimicrobial activity against various bacteria, showing minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, highlighting their potential as antibacterial agents (Bogdanowicz et al., 2013).
Chemical Reactions and Derivatives Formation
Fariña et al. (1986) reported on the reactions of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles, leading to the formation of cyclopropane derivatives. This research provides insights into the mechanisms involving double Michael addition, followed by ring closure via internal nucleophilic substitution, demonstrating the compound's utility in creating structurally complex molecules (Fariña et al., 1986).
Fluorescence Properties and Biological Activities
Girgis et al. (2004) synthesized N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters through the reaction of 2-bromo-3-pyridinecarbonitriles with α-amino acid ester hydrochloride. These compounds were investigated for their fluorescence properties and showed considerable antibacterial activity, indicating their potential for development into novel bioactive compounds (Girgis et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRMZTUSQIMIPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695096 | |
Record name | 1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827628-15-9 | |
Record name | 1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.